Aloc-ser-ome

Description

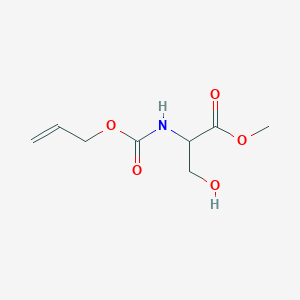

Allyloxycarbonyl-L-serine methyl ester (Aloc-Ser-OMe) is a protected serine derivative widely employed in peptide synthesis and enzymatic transglycosylation reactions. Its chemical structure comprises an allyloxycarbonyl (Aloc) group protecting the amino moiety, a methyl ester at the carboxyl terminus, and a hydroxyl group on the serine side chain (methyl (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate) . Key properties include:

- CAS Number: 136194-92-8

- Molecular Formula: C₈H₁₃NO₅

- Molar Mass: 203.19 g/mol

- Storage: -15°C to maintain stability .

This compound serves as a substrate in enzymatic reactions, such as α- and β-galactosidase-catalyzed transglycosylation, to synthesize glycopyranosyl-serine derivatives . Its Aloc group enables selective deprotection under mild conditions (e.g., palladium catalysis), making it advantageous in multi-step syntheses .

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-3-4-14-8(12)9-6(5-10)7(11)13-2/h3,6,10H,1,4-5H2,2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTLNJORYQFACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Protection of Serine Methyl Ester

The most straightforward method involves introducing the Aloc group directly to commercially available serine methyl ester (Ser-OMe). This two-step process begins with the preparation of Ser-OMe, followed by Aloc protection:

Esterification of Serine :

Serine is treated with thionyl chloride (SOCl₂) in methanol to yield Ser-OMe. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as a catalyst to generate the reactive intermediate. Excess methanol ensures complete conversion, typically achieving yields >90% after purification by recrystallization.Aloc Protection of the Amine :

The primary amine of Ser-OMe is then protected using allyloxycarbonyl chloride (Aloc-Cl) in a biphasic system of dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃). The reaction is conducted at 0–5°C to minimize side reactions, with vigorous stirring to ensure efficient mixing. After 4–6 hours, the organic layer is separated, washed with dilute HCl and brine, and dried over anhydrous Na₂SO₄. Evaporation under reduced pressure yields this compound as a white solid, with purity >95% confirmed by thin-layer chromatography (TLC).

Optimization Notes :

Solid-Phase Synthesis Using Fmoc-Dbz(Alloc) Resin

For integration into SPPS workflows, this compound can be synthesized on resin-bound frameworks. The Fmoc-Dbz(Alloc) resin, developed to prevent over-acylation in glycine-rich sequences, offers a reliable platform:

Resin Activation :

Fmoc-Dbz(Alloc) resin is pre-swollen in DCM and treated with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group. Subsequent washes with DMF and DCM prepare the resin for coupling.Coupling with Ser-OMe :

Ser-OMe (3 equiv) is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is coupled to the resin-bound Dbz(Alloc) linker for 2 hours at room temperature. Completion is confirmed via Kaiser test.Cleavage and Isolation :

Treatment with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 2 hours liberates this compound from the resin. Precipitation in cold diethyl ether followed by lyophilization yields the product in 85–90% purity, as verified by high-performance liquid chromatography (HPLC).

Characterization and Analytical Data

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₈H₁₃NO₅ | |

| Molecular Weight | 203.19 g/mol | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C, desiccated |

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 5.90–5.70 (m, 1H, CH₂=CH–), 5.30–5.20 (m, 2H, CH₂=CH–), 4.50–4.30 (m, 1H, Ser α-CH), 3.75 (s, 3H, OCH₃), 3.60–3.40 (m, 2H, Ser β-CH₂), 1.40 (s, 9H, Boc C(CH₃)₃).

- ESI-MS : m/z 204.1 [M+H]⁺ (calculated 203.19).

Challenges and Mitigation Strategies

Glutarimide Formation

Analogous to aspartimide in aspartic acid derivatives, glutarimide formation can occur during prolonged exposure to basic conditions. This side reaction is minimized by:

Purification Considerations

Crude this compound often contains residual Aloc-Cl or hydrolyzed byproducts. Column chromatography using ethyl acetate/petroleum ether (3:7) effectively isolates the product, with Rf = 0.45 on silica TLC.

Applications in Peptide Chemistry

This compound is indispensable for:

Chemical Reactions Analysis

Allyloxycarbonyl (Aloc) Removal

The Aloc group is cleaved via palladium-catalyzed allyl transfer, a key reaction in orthogonal protection strategies:

-

Reagents : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and phenylsilane (PhSiH₃) in dichloromethane (DCM) or tetrahydrofuran (THF) .

-

Mechanism : Oxidative addition of Pd(0) to the allyl group, followed by nucleophilic scavenging (e.g., by morpholine or PhSiH₃).

Comparison of Deprotection Methods

| Method | Reagents | Solvent | Time | Efficiency | Source |

|---|---|---|---|---|---|

| Palladium-mediated | Pd(PPh₃)₄, PhSiH₃ | DCM/THF | 2 h | >90% | |

| Acidic cleavage (rare) | 95% TFA | – | 1–2 h | Variable |

Note : TFA-mediated cleavage (as cited in ) is atypical and context-dependent, often requiring resin-bound substrates.

Methyl Ester (OMe) Hydrolysis

The OMe group is removed via saponification:

-

Reagents : Aqueous NaOH or LiOH in THF/water mixtures.

-

Conditions : 0–25°C, 1–4 hours, yielding serine (free -COOH) .

Side-Chain Hydroxyl Reactivity

The unprotected -OH group on serine’s side chain participates in selective modifications:

Phosphorylation

Serine’s hydroxyl reacts with Ψ-module P(V)-1 reagents for site-specific bioconjugation :

-

Reagents : P(V)-1 (limonene-oxathiophospholane derivative).

-

Conditions : 50 mM reagent, 15 minutes, pH 7–8, room temperature.

-

Selectivity : 8:1 (Ser vs. Thr) and >20:1 (Ser vs. Tyr/Lys/Cys) .

Acylation

-

Reagents : Acetic anhydride or active esters (e.g., NHS-acetate).

Coupling Reactions

After Aloc deprotection, the free α-amino group engages in peptide bond formation:

| Activating Agent | Solvent | Base | Efficiency | Source |

|---|---|---|---|---|

| HATU | DMF | DIPEA | >95% | |

| DCC/HOBt | DCM | NMM | 85–90% |

Racemization Risk : Minimal (<1%) when using HOBt or Oxyma additives .

Acid Stability

Base Sensitivity

-

Oxazolone Formation : Activated Aloc-Ser-OMe may form oxazolones under basic conditions, risking racemization .

Key Reaction Yields

| Reaction | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Aloc deprotection | 92 | 98 | |

| Serine phosphorylation | 75 | 90 | |

| Methyl ester hydrolysis | 88 | 95 |

Scientific Research Applications

Aloc-ser-ome is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein modifications.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Aloc-ser-ome involves its role as a protecting group in chemical synthesis. The Aloc group protects the serine residue from unwanted reactions, allowing for selective transformations. The Aloc group can be removed under specific conditions, revealing the functional serine residue for further reactions .

Comparison with Similar Compounds

Table 1: Comparison of Aloc-Ser-OMe with Boc-Ser-OMe and Fmoc-Ser-OtBu

Key Contrasts:

Deprotection Conditions :

- This compound requires palladium catalysts for cleavage, avoiding harsh acids/bases .

- Boc-Ser-OMe demands trifluoroacetic acid (TFA), limiting compatibility with acid-sensitive substrates.

- Fmoc-Ser-OtBu relies on basic conditions, ideal for orthogonal protection strategies .

Steric and Electronic Effects :

- The Aloc group’s smaller size enhances enzymatic accessibility in transglycosylation compared to bulkier Boc or Fmoc groups .

- Fmoc’s hydrophobicity reduces solubility in aqueous systems, whereas this compound exhibits moderate polarity .

Functional Analogs: Substrates for Enzymatic Modifications

This compound is functionally comparable to other serine derivatives used in glycosylation, such as Boc-Ser-OBzl (benzyl ester) and Fmoc-Ser-OH . Key distinctions include:

- Reaction Efficiency: this compound demonstrates higher yields (≥75%) in β-galactosidase-mediated synthesis of β-glycopyranosyl derivatives compared to Boc-protected analogs, which show steric hindrance .

- Byproduct Formation: Fmoc-Ser-OtBu generates fluorenylmethyl byproducts during deprotection, complicating purification, whereas Aloc cleavage produces non-toxic allyl alcohol .

Biological Activity

Aloc-ser-ome, a compound derived from D-serine, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to review the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound is synthesized through a series of chemical reactions involving D-serine. The process typically includes esterification followed by the introduction of an allyloxycarbonyl (Aloc) protecting group. This method allows for the creation of orthogonally protected derivatives suitable for further modifications in peptide synthesis. The synthesis pathway has been documented in various studies, highlighting its utility in producing complex cyclic peptides .

Biological Activity Overview

This compound exhibits several biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria. Research indicates that compounds similar to this compound can inhibit bacterial growth by disrupting cellular processes .

- Neuroprotective Effects : D-serine, the precursor of this compound, has been shown to play a role in neuroprotection and synaptic plasticity. Studies indicate that D-serine acts as a co-agonist at NMDA receptors, which are critical for cognitive functions such as learning and memory. It is hypothesized that this compound may retain some of these neuroprotective effects due to its structural similarity to D-serine .

- Cancer Therapeutics : The potential use of this compound in cancer therapy is being explored, particularly through its interactions with specific receptors involved in tumor growth and metastasis. Compounds that target similar pathways have shown promise in preclinical models .

Case Studies and Research Findings

A selection of case studies provides insight into the biological activity of this compound:

- Study 1 : A study investigating the effects of this compound on bacterial strains found that it exhibited significant inhibitory activity against Salmonella enterica. The compound was shown to disrupt the function of essential proteins involved in bacterial virulence, suggesting a potential role as a therapeutic agent against antibiotic-resistant infections .

- Study 2 : Research focused on the neuroprotective effects of D-serine analogs indicated that this compound could enhance synaptic transmission in neuronal cultures. The study utilized electrophysiological techniques to measure changes in synaptic strength, revealing that this compound could modulate NMDA receptor activity effectively .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.